molecular formula C12H12N2O B2637612 N-[4-(1-cyanoethyl)phenyl]prop-2-enamide CAS No. 2459725-70-1

N-[4-(1-cyanoethyl)phenyl]prop-2-enamide

Cat. No.: B2637612
CAS No.: 2459725-70-1
M. Wt: 200.241
InChI Key: DXFDBDRRIDVHRK-UHFFFAOYSA-N
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Description

N-[4-(1-Cyanoethyl)phenyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-(1-cyanoethyl)phenyl group. The cyanoethyl moiety introduces both electron-withdrawing and steric effects, which may influence its biological activity, lipophilicity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(1-cyanoethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-3-12(15)14-11-6-4-10(5-7-11)9(2)8-13/h3-7,9H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDBDRRIDVHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-cyanoethyl)phenyl]prop-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used in industrial settings can vary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-cyanoethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(1-cyanoethyl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-cyanoethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The prop-2-enamide scaffold is common among kinase inhibitors and antimicrobial agents. Key structural variations occur at two positions:

Aryl substituents on the acrylamide α,β-unsaturated carbonyl group.

Substituents on the anilide nitrogen.

Table 1: Structural Comparison
Compound Name Aryl Substituent Anilide Substituent Key Functional Groups
N-[4-(1-Cyanoethyl)phenyl]prop-2-enamide (Target) 4-(1-Cyanoethyl)phenyl None (direct attachment) Cyanoethyl, acrylamide
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (2j) 3,4-Dichlorophenyl 3,5-Bis(trifluoromethyl)phenyl Chloro, trifluoromethyl, acrylamide
(2E)-3-(4-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1q) 4-Chlorophenyl 4-Trifluoromethylphenyl Chloro, trifluoromethyl, acrylamide
Osimertinib (AZD9291) Complex heteroaromatic Dimethylaminoethyl-methylamino Methoxy, indole-pyrimidine, acrylamide

Key Observations:

  • The target compound lacks halogenation but features a cyanoethyl group, which is less common in the cited analogs. This group may enhance metabolic stability compared to halogenated derivatives .
  • Chlorinated and trifluoromethyl-substituted analogs prioritize electron-withdrawing groups to boost antibacterial activity and kinase inhibition .
Table 2: Antimicrobial and Cytotoxicity Profiles
Compound Activity Against S. aureus (MIC, µM) Activity Against MRSA (MIC, µM) Cytotoxicity (IC50, µM)
Target Compound Not reported Not reported Not reported
2j 0.12–0.25 0.25–0.5 >10 (low cytotoxicity)
1q 0.5–1.0 1.0–2.0 5–10 (moderate)
Osimertinib N/A N/A <1 (high cytotoxicity)

Key Findings:

  • Chlorinated analogs (e.g., 2j) exhibit submicromolar activity against gram-positive bacteria and mycobacteria, surpassing clinical standards like ampicillin .
  • The target compound’s cyanoethyl group may reduce cytotoxicity compared to halogenated derivatives, as electron-withdrawing groups like trifluoromethyl are linked to increased cell death .

Physicochemical Properties

Lipophilicity (log D) and solubility are critical for bioavailability:

Table 3: Physicochemical Properties
Compound log D (Experimental) Water Solubility (µg/mL)
Target Compound Predicted: 2.5–3.0 Low (est. <10)
2j 4.1 <5
1q 3.8 <5
Osimertinib 2.1 21.7

Key Trends:

  • Higher log D values in chlorinated analogs correlate with enhanced membrane permeability but also increased cytotoxicity .
  • The target compound’s predicted log D (~2.5–3.0) suggests a balance between absorption and safety, though experimental validation is needed.

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